molecular formula C18H24ClNO3S B6933995 N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide

N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide

Cat. No.: B6933995
M. Wt: 369.9 g/mol
InChI Key: QAKSHGBSYRSKIN-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a chlorophenyl ring and a cyclopropyl group linked to an acetamide moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c1-24(22,23)13-17(9-10-17)12-16(21)20-18(7-2-3-8-18)14-5-4-6-15(19)11-14/h4-6,11H,2-3,7-10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKSHGBSYRSKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CC(=O)NC2(CCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the formation of the cyclopentyl intermediate through a cyclization reaction.

    Chlorophenyl Attachment: The chlorophenyl group is then introduced via a substitution reaction, often using a chlorinating agent.

    Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, which may involve reagents like diazomethane.

    Acetamide Formation: Finally, the acetamide moiety is formed through an amidation reaction, typically using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide: shares structural similarities with other cyclopentyl and cyclopropyl derivatives.

    N-[1-(3-chlorophenyl)cyclopentyl]acetamide: Lacks the cyclopropyl group.

    N-[1-(3-chlorophenyl)cyclopropyl]acetamide: Lacks the cyclopentyl group.

Uniqueness

The unique combination of cyclopentyl, chlorophenyl, and cyclopropyl groups in this compound contributes to its distinct chemical properties and potential applications. This structural uniqueness may result in specific interactions with molecular targets, differentiating it from similar compounds.

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